Cas no 2320955-62-0 (4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine)

4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
- 6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
- 4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine
-
- インチ: 1S/C19H22N6O/c1-2-15(1)16-11-19(22-13-21-16)26-12-14-5-8-24(9-6-14)18-4-3-17-20-7-10-25(17)23-18/h3-4,7,10-11,13-15H,1-2,5-6,8-9,12H2
- InChIKey: KHRXVIFRJCTNRQ-UHFFFAOYSA-N
- SMILES: O(C1=CC(C2CC2)=NC=N1)CC1CCN(C2C=CC3=NC=CN3N=2)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 467
- XLogP3: 2.4
- トポロジー分子極性表面積: 68.4
4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6658-5785-10μmol |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-20mg |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-1mg |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-5μmol |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-40mg |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-15mg |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-25mg |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-20μmol |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-2μmol |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6658-5785-3mg |
4-cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine |
2320955-62-0 | 3mg |
$63.0 | 2023-09-07 |
4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidineに関する追加情報
Introduction to 4-Cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine (CAS No. 2320955-62-0)
4-Cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine, with the CAS number 2320955-62-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a cyclopropyl group, a methoxy-substituted pyrimidine ring, and an imidazo[1,2-b]pyridazine moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic interventions.
The development of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine has been driven by the need for more effective and selective drugs in the treatment of neurological and psychiatric disorders. Recent studies have highlighted its potential as a modulator of specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making the compound a valuable target for drug discovery and development.
In preclinical studies, 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine has demonstrated significant efficacy in animal models of depression and anxiety. The compound's ability to modulate serotonin receptors (5-HT receptors) and enhance serotonin neurotransmission has been well-documented. Additionally, it has shown promise in reducing symptoms of cognitive impairment and improving overall brain function. These findings suggest that the compound may have broad therapeutic applications beyond traditional antidepressant and anxiolytic treatments.
The pharmacokinetic properties of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine have also been extensively studied. It exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical utility. The compound is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing regimens. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine in human subjects. Early results from phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and support further investigation into its therapeutic potential.
The structural design of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine is based on a rational drug design approach that aims to optimize its pharmacological properties. The cyclopropyl group contributes to the compound's lipophilicity and enhances its ability to cross the blood-brain barrier (BBB). The methoxy-substituted pyrimidine ring provides additional stability and enhances binding affinity to target receptors. The imidazo[1,2-b]pyridazine moiety is known for its potent biological activity and selectivity towards specific receptor subtypes.
Beyond its primary applications in treating neurological disorders, 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine has also shown promise in other areas of medicine. For instance, preliminary studies suggest that it may have anti-inflammatory properties and could be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its ability to modulate immune responses makes it a potential candidate for immunotherapy applications.
The synthesis of 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxypyrimidine involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the imidazo[1,2-b]pyridazine core structure, the introduction of the cyclopropyl group, and the final coupling reaction to form the methoxy-substituted pyrimidine ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to optimize these processes.
In conclusion, 4-cyclopropyl-6-(1-{imidazo[1,2-b]pyridazin-6-y l} piperidin - 4 - yl) methoxypyrimidine (CAS No . 2320955 - 62 - 0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As clinical trials continue to advance our understanding of this compound's therapeutic potential, it holds great promise for improving patient outcomes in various medical conditions.
2320955-62-0 (4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine) Related Products
- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 2166908-11-6(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 2024433-91-6(1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)
- 2270905-74-1(4-Acetyl-2-trifluoromethylbenzoic acid)
- 1525534-94-4(1-(3-chloro-2-fluorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 2228649-19-0(2-methyl-1-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine)
- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 953228-69-8(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-2-(1H-indol-3-yl)ethylacetamide)




